molecular formula C13H15NO B13218279 4-(3-Methylphenyl)oxane-4-carbonitrile

4-(3-Methylphenyl)oxane-4-carbonitrile

Cat. No.: B13218279
M. Wt: 201.26 g/mol
InChI Key: HGFXFFLFLZNQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)oxane-4-carbonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is a derivative of oxane, featuring a nitrile group and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)oxane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of (3-Methylphenyl)acetonitrile with 2,2’-Dichlorodiethyl ether under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional functional groups, while reduction can produce amines.

Scientific Research Applications

4-(3-Methylphenyl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Methylphenyl)oxane-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylphenyl)oxane-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The position of the methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(3-methylphenyl)oxane-4-carbonitrile

InChI

InChI=1S/C13H15NO/c1-11-3-2-4-12(9-11)13(10-14)5-7-15-8-6-13/h2-4,9H,5-8H2,1H3

InChI Key

HGFXFFLFLZNQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.